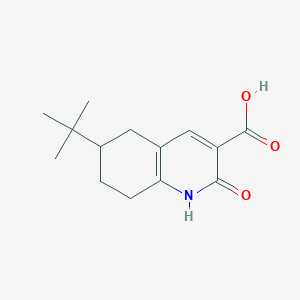

6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures, such as coumarins and pyrazolo[4,3-b]pyridine-6-carboxylates, are known to have biological interest . They have been used in the synthesis of pharmaceuticals and have shown efficiency as components in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with β-keto esters or alkylphenols . For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using spectroscopic data . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the compound’s structure .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm can afford tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, color, and melting point of the compound can be determined .Aplicaciones Científicas De Investigación

- Efficient Synthesis Routes : Researchers have developed efficient synthetic routes to obtain this compound, making it accessible for further studies .

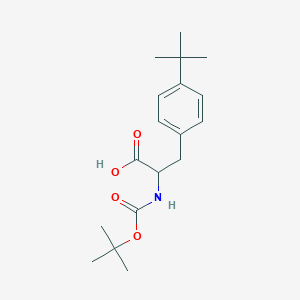

- Carboxylesterase Inhibition : The tert-butyl ester moiety is resistant to hydrolysis in gastrointestinal tissues, likely due to its interaction with carboxylesterase enzymes (CES1). Understanding its inhibition potential can aid drug metabolism studies .

- Indole Derivatives : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can serve as a precursor for indole derivatives. These compounds are prevalent in natural products and exhibit diverse biological activities .

Chemical Synthesis and Methodology

Pharmacology and Enzyme Inhibition

Natural Product Derivatives

Mecanismo De Acción

While the specific mechanism of action for “6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid” is not known, similar compounds have been found to modulate receptors on sensory neurons that detect painful stimuli . For instance, coumarins can be potential modulators of TRPV1 receptors .

Direcciones Futuras

Propiedades

IUPAC Name |

6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)9-4-5-11-8(6-9)7-10(13(17)18)12(16)15-11/h7,9H,4-6H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAGGJZHOBSMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}({[2-(4-chlorophenyl)-2-oxoethyl]sulfamoyl})[(2,6-dichlorophenyl)methyl]amine](/img/structure/B2698755.png)

![1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2698756.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2698758.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)

![N-(1H-indazol-6-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2698763.png)

![3-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)pyridine 1-oxide](/img/structure/B2698765.png)

![7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2698771.png)